![molecular formula C9H9NO2 B1279936 2-(Benzo[D]isoxazol-3-YL)éthanol CAS No. 57148-90-0](/img/structure/B1279936.png)

2-(Benzo[D]isoxazol-3-YL)éthanol

Vue d'ensemble

Description

2-(Benzo[D]isoxazol-3-YL)ethanol, also known as BDIE, is a chemical compound that has been studied extensively in the scientific community in recent years. This compound has a wide range of applications in both research and medical fields, and its potential has been explored in a variety of different studies. BDIE has been studied for its ability to act as a pharmaceutical agent, as well as its ability to act as a catalyst in laboratory experiments.

Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés d'isoxazole, y compris le 2-(Benzo[D]isoxazol-3-YL)éthanol, ont été étudiés pour leurs propriétés anticancéreuses potentielles. Ils peuvent interférer avec diverses voies biologiques essentielles à la survie et à la prolifération des cellules cancéreuses. Par exemple, certains composés d'isoxazole ont montré une capacité à inhiber la polymérisation de la tubuline, essentielle à la division cellulaire .

Propriétés anti-inflammatoires

Le potentiel anti-inflammatoire des composés d'isoxazole est important en raison de leurs effets inhibiteurs sur les médiateurs inflammatoires. Ces composés peuvent moduler l'activité des enzymes cyclooxygénases, réduisant ainsi la production de prostaglandines pro-inflammatoires .

Effets antimicrobiens

Les dérivés d'isoxazole présentent une activité antimicrobienne en perturbant la synthèse de la paroi cellulaire des bactéries ou en interférant avec la synthèse des protéines des agents pathogènes. Cela en fait des candidats précieux pour le développement de nouveaux antibiotiques, en particulier face à la résistance croissante aux antibiotiques .

Effets neuroprotecteurs

Des recherches ont indiqué que les composés d'isoxazole pourraient posséder des effets neuroprotecteurs. Ils pourraient potentiellement être utilisés dans le traitement des maladies neurodégénératives en protégeant les cellules neuronales du stress oxydatif et de l'apoptose .

Inhibition enzymatique

Les dérivés d'isoxazole sont connus pour agir comme des inhibiteurs enzymatiques, ciblant diverses enzymes impliquées dans la pathogenèse des maladies. Par exemple, ils peuvent inhiber les phosphodiestérases, qui jouent un rôle dans les maladies inflammatoires et la dépression .

Applications agricoles

En agriculture, les dérivés d'isoxazole peuvent être utilisés comme herbicides ou fongicides. Leur capacité à interférer avec la croissance des plantes ou des champignons indésirables contribue à la protection des cultures et à l'amélioration des rendements .

Safety and Hazards

Mécanisme D'action

Target of Action

Isoxazole derivatives have been known to exhibit a wide spectrum of biological activities and therapeutic potential .

Mode of Action

It is known that the substitution of various groups on the isoxazole ring imparts different activities . The compound’s interaction with its targets and any resulting changes would depend on the specific biological targets it interacts with.

Biochemical Pathways

Isoxazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Isoxazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

2-(Benzo[D]isoxazol-3-YL)ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of 2-(Benzo[D]isoxazol-3-YL)ethanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression levels of certain genes involved in cell proliferation and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, 2-(Benzo[D]isoxazol-3-YL)ethanol exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, either upregulating or downregulating the transcription of target genes. These molecular interactions are critical for the compound’s biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Benzo[D]isoxazol-3-YL)ethanol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(Benzo[D]isoxazol-3-YL)ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels .

Metabolic Pathways

2-(Benzo[D]isoxazol-3-YL)ethanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in the synthesis and degradation of important biomolecules, thereby affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 2-(Benzo[D]isoxazol-3-YL)ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of 2-(Benzo[D]isoxazol-3-YL)ethanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

2-(1,2-benzoxazol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-6-5-8-7-3-1-2-4-9(7)12-10-8/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKKOJQAYUCNGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483880 | |

| Record name | 2-(BENZO[D]ISOXAZOL-3-YL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57148-90-0 | |

| Record name | 2-(BENZO[D]ISOXAZOL-3-YL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,2-benzoxazol-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

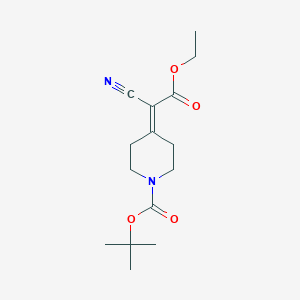

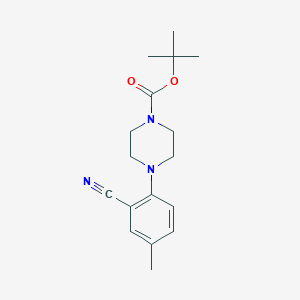

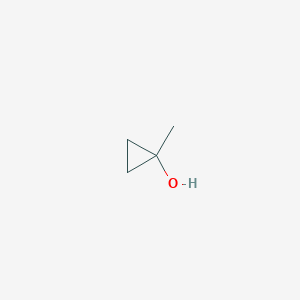

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

![5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B1279890.png)